methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a thiophene-3-carbonyl group through a nucleophilic substitution reaction.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, typically using sulfonyl chloride reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
In Materials Science: The compound’s electronic properties, such as its ability to transport electrons, are crucial for its function in semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzoate: Similar structure but with a nitro group instead of a sulfamoyl group.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a piperazine ring but differs in the core structure.
Uniqueness
Methyl 4-({2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
methyl 4-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-19(24)15-2-4-17(5-3-15)29(25,26)20-7-8-21-9-11-22(12-10-21)18(23)16-6-13-28-14-16/h2-6,13-14,20H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPILXZUKFGLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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